REACTION_CXSMILES
|
O.S(C1C=CC(C)=CC=1)(O)(=O)=O.[CH:13]12[CH2:28][CH:24]([CH2:25][NH:26][CH2:27]1)[C:23]1[CH:22]=[C:21]3[C:16]([N:17]=[CH:18][CH:19]=[N:20]3)=[CH:15][C:14]2=1.N>CCCCCCC>[CH:24]12[CH2:28][CH:13]([CH2:27][NH:26][CH2:25]1)[C:14]1[CH:15]=[C:16]3[C:21]([N:20]=[CH:19][CH:18]=[N:17]3)=[CH:22][C:23]2=1 |f:1.2|
|
Name
|
|
Quantity
|
507 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene tosylate salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C1=CC=C(C)C=C1.C12C=3C=C4N=CC=NC4=CC3C(CNC1)C2
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
845 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The above suspension was stirred for 30 minutes at 25-30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 3.0 lit 4 neck round bottom flask equipped with mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
obtained in example 6)
|
Type
|
CUSTOM
|
Details
|
at 25-30° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
STIRRING
|
Details
|
with stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
MDC (507 ml) was charged in this solution
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 30 minutes at 20-25° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with MDC (4×507 ml)
|
Type
|
WASH
|
Details
|
The combined organic layer washed with DM water (507 ml)
|
Type
|
ADDITION
|
Details
|
The organic layer was treated with activated Carbon (16.9 g)
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes at 25-30° C
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting solution was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to leave 1 volume of MDC with product
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
ADDITION
|
Details
|
a mixture of MDC and n-heptane
|
Type
|
CUSTOM
|
Details
|
to leave 3 volumes of n-heptane
|
Type
|
TEMPERATURE
|
Details
|
The solid material was cooled to 25-30° C.
|
Type
|
FILTRATION
|
Details
|
filtered at 25-30° C.
|
Reaction Time |
30 min |
Name
|
5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene
|
Type
|
product
|
Smiles
|
C12C=3C=C4N=CC=NC4=CC3C(CNC1)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |